2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-20-13-7-6-12(9-15(13)21-2)10-17(19)18-11-16(22-3)14-5-4-8-23-14/h4-9,16H,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILJGZHXXRVLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CO2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl acetic acid derivative, which is then reacted with a furan-2-yl methanol derivative under specific conditions to form the desired acetamide. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A study on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- In murine models of acute inflammation, administration led to significant reductions in edema and inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively .
Neurological Applications
Emerging studies suggest that this compound may have neuroprotective properties:
- Preliminary investigations indicate potential efficacy in neurodegenerative models, possibly through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the effects of the compound on MCF-7 cells were analyzed:
- Findings : The treatment resulted in a significant reduction in cell viability and induced apoptosis.
- : The compound shows promise as a lead candidate for further development in cancer therapeutics.
Study 2: Anti-inflammatory Effects
A murine model was utilized to assess the anti-inflammatory potential:
- Findings : The compound reduced swelling and inflammatory cytokine levels significantly.
- : These results suggest that it may be beneficial for conditions characterized by inflammation.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or signaling pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may interact with receptors on cell surfaces to modulate signaling pathways involved in cell growth or inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenyl acetic acid: A precursor in the synthesis of the target compound.
Furan-2-yl methanol: Another precursor used in the synthesis.
Magnolin: A compound with a similar structure that has been studied for its anti-inflammatory properties.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a dimethoxyphenyl group and a furan moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds containing furan and methoxy groups exhibit significant anticancer properties. For instance, derivatives similar to our target compound have been shown to inhibit the proliferation of various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several models. The compound's ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating inflammatory diseases.
- Mechanism : It is hypothesized that the methoxy groups enhance the compound's interaction with inflammatory pathways, reducing cytokine release .
Antimicrobial Activity
Compounds with similar structural motifs have shown antimicrobial properties against both bacterial and fungal strains. This suggests that our target compound may also exhibit antimicrobial activity.
- Research Findings : Studies have demonstrated that methoxy-substituted phenyl compounds can inhibit bacterial growth more effectively than their unsubstituted counterparts .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways related to inflammation and cancer growth.
- Oxidative Stress Reduction : The antioxidant properties associated with similar compounds suggest a role in reducing oxidative stress within cells .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the critical steps for synthesizing 2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide with high purity?
Methodological Answer:
Synthesis optimization involves:
- Reagent Selection : Use activating agents like DMAP (4-dimethylaminopyridine) and acetic anhydride (Ac₂O) for acetylation, as demonstrated in analogous acetamide syntheses .
- Temperature Control : Conduct reactions at controlled low temperatures (e.g., -40°C for coupling steps) to minimize side reactions .
- Purification : Employ column chromatography with mixed solvents (e.g., ethyl acetate/hexane) for intermediate isolation. Final purification via recrystallization or preparative HPLC ensures >95% purity .
- Monitoring : Track reaction progress using TLC (thin-layer chromatography) and confirm completion via disappearance of starting material spots .
Basic: Which analytical techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign proton environments (e.g., methoxy groups at δ ~3.8 ppm, furan protons at δ ~6.5–7.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) and detect isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as shown in structurally similar acetamide derivatives .
- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan ring vibrations) .
Advanced: How can discrepancies in NMR data for substituted acetamides be resolved?
Methodological Answer:
Contradictions in NMR assignments arise due to:
- Dynamic Exchange : Methoxy or furan substituents may cause signal splitting; use variable-temperature NMR to observe coalescence .
- Stereochemical Ambiguity : Employ 2D NMR (e.g., NOESY, COSY) to confirm spatial proximity of protons or coupling patterns .
- X-ray Validation : Resolve ambiguities by comparing experimental NMR shifts with computational predictions (DFT) or crystallographic data .
Advanced: What computational strategies predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors), focusing on hydrogen bonding with the acetamide moiety and π-π stacking with aromatic rings .
- Pharmacokinetic Modeling : Predict ADMET properties (absorption, metabolism) using QSAR (quantitative structure-activity relationship) tools like SwissADME, considering logP values and solubility (>61.3 µg/mL as a benchmark) .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to validate binding modes .
Advanced: How to design a structure-activity relationship (SAR) study for methoxy and furan substituents?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing furan with thiophene or altering methoxy positions) using regioselective coupling protocols .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity.
- Data Analysis : Use multivariate statistics (e.g., PCA or cluster analysis) to identify critical substituent contributions .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation of the furan ring .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .
- Solubility Considerations : Pre-dissolve in DMSO for biological assays, ensuring stock solutions are aliquoted to minimize freeze-thaw cycles .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment : Test solubility at physiological pH (7.4) and modify buffer composition (e.g., PBS with 0.1% Tween-80) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility .
Advanced: What experimental designs are optimal for in vivo pharmacokinetic studies?
Methodological Answer:
- Randomized Block Design : Assign treatment groups using stratified randomization to control for variables like age and weight .
- Sampling Schedule : Collect plasma/tissue samples at multiple timepoints (e.g., 0.5, 2, 6, 24 h) to model absorption and elimination .
- Analytical Validation : Quantify compound levels using LC-MS/MS with isotopically labeled internal standards for accuracy .
Basic: How to validate synthetic intermediates during multi-step synthesis?
Methodological Answer:
- Stepwise Characterization : Analyze intermediates via ¹H NMR after each reaction to confirm functional group transformations .
- Byproduct Identification : Use GC-MS to detect low-molecular-weight impurities (e.g., unreacted furan derivatives) .
- Crystallization Monitoring : Track crystal morphology changes during recrystallization to assess purity .
Advanced: What strategies mitigate oxidative degradation of the furan ring?
Methodological Answer:
- Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in storage solutions to inhibit free radical-mediated oxidation .
- Inert Atmosphere : Store solid compounds under argon or nitrogen to limit oxygen exposure .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways and refine storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
